molecular formula C107H154N30O32S B14751642 Tffyggsrgkrnnfkteeyc

Tffyggsrgkrnnfkteeyc

Cat. No.: B14751642
M. Wt: 2404.6 g/mol
InChI Key: NTEVJSCQHIRPSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiopep-2-Cys, with the amino acid sequence TFFYGGSRGKRNNFKTEEYC, is a cysteine-functionalized variant of the brain-targeting peptide vector Angiopep-2. This synthetic peptide is designed for advanced research in drug delivery, specifically for facilitating the transport of therapeutic and diagnostic agents across the blood-brain barrier (BBB). The compound operates through a receptor-mediated mechanism, exhibiting high affinity for the low-density lipoprotein receptor-related protein-1 (LRP1), which is highly expressed on the brain capillary endothelial cells that constitute the BBB . Binding to LRP1 initiates transcytosis, effectively shuttling conjugated cargo from the bloodstream into the brain parenchyma . The primary research value of Angiopep-2-Cys lies in its application for constructing targeted delivery systems for a wide range of cargos. Its C-terminal cysteine residue provides a specific conjugation site for coupling to nanoparticles , polymeric micelles , dendrimers , small extracellular vesicles (sEVs) , and other nanocarriers or drug molecules. Conjugation of anticancer agents, antibiotics, or genetic material with Angiopep-2-Cys has been demonstrated to significantly enhance their penetration into the brain and improve their efficacy in preclinical models of neurological disorders and brain cancers, such as glioblastoma . This makes it an indispensable research tool for developing new treatments for central nervous system diseases. This product is supplied for research use only. It is strictly not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C107H154N30O32S

Molecular Weight

2404.6 g/mol

IUPAC Name

4-[[2-[[2-[[6-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[1-[(1-carboxy-2-sulfanylethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C107H154N30O32S/c1-56(139)87(112)103(166)135-75(46-60-22-10-5-11-23-60)98(161)131-73(45-59-20-8-4-9-21-59)97(160)129-71(47-61-28-32-63(141)33-29-61)90(153)120-51-82(145)119-52-83(146)123-78(54-138)102(165)124-65(26-16-42-117-106(113)114)89(152)121-53-84(147)122-66(24-12-14-40-108)91(154)125-68(27-17-43-118-107(115)116)92(155)133-76(49-80(110)143)101(164)134-77(50-81(111)144)100(163)132-72(44-58-18-6-3-7-19-58)96(159)126-67(25-13-15-41-109)95(158)137-88(57(2)140)104(167)128-70(37-39-86(150)151)93(156)127-69(36-38-85(148)149)94(157)130-74(48-62-30-34-64(142)35-31-62)99(162)136-79(55-170)105(168)169/h3-11,18-23,28-35,56-57,65-79,87-88,138-142,170H,12-17,24-27,36-55,108-109,112H2,1-2H3,(H2,110,143)(H2,111,144)(H,119,145)(H,120,153)(H,121,152)(H,122,147)(H,123,146)(H,124,165)(H,125,154)(H,126,159)(H,127,156)(H,128,167)(H,129,160)(H,130,157)(H,131,161)(H,132,163)(H,133,155)(H,134,164)(H,135,166)(H,136,162)(H,137,158)(H,148,149)(H,150,151)(H,168,169)(H4,113,114,117)(H4,115,116,118)

InChI Key

NTEVJSCQHIRPSH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CS)C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Deprotection

Angiopep-2 is predominantly synthesized via Fmoc (fluorenylmethyloxycarbonyl)-based SPPS. Wang resin or Rink amide resin is selected as the solid support, depending on the desired C-terminal modification (amide or carboxylate). For instance, Olivier et al. utilized Wang resin preloaded with Fmoc-Cys(Trt)-OH to anchor the C-terminal cysteine residue. Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF) for 10–15 minutes.

Sequential Amino Acid Coupling

Each amino acid is coupled using a 4-fold molar excess of Fmoc-protected residues, activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). Coupling times range from 45 minutes to 2 hours, with microwave-assisted synthesis (e.g., 50°C for 10 minutes) employed to enhance efficiency.

Table 1: Representative SPPS Protocol for Angiopep-2
Step Parameter Conditions
Resin Swelling Solvent DCM:DMF (1:1), 2 hours
Deprotection Reagent 20% piperidine/DMF, 2 × 10 minutes
Coupling Activator HBTU/HOBt/DIPEA (1:1:2 molar ratio)
Washing Solvents DMF (×3), DCM (×2)
Cleavage Reagent TFA:TIS:H2O (95:2.5:2.5), 3 hours

Side-Chain Deprotection and Cleavage

After sequence assembly, side-chain protecting groups (e.g., Trt for Cys, Boc for Lys) are removed via trifluoroacetic acid (TFA)-based cleavage cocktails. A typical mixture contains TFA:triisopropylsilane (TIS):H2O (95:2.5:2.5 v/v) for 3 hours at room temperature. The crude peptide is precipitated in cold diethyl ether and lyophilized.

Post-Synthesis Modifications

Conjugation to Nanocarriers

Angiopep-2 is frequently functionalized with maleimide-terminated polyethylene glycol (PEG) for nanoparticle conjugation. DSPE-PEG-Mal (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-maleimide) is reacted with the peptide’s cysteine thiol group at pH 7.4 for 12 hours. Excess peptide is removed via ultrafiltration (30 kDa MWCO), achieving coupling efficiencies of 8–8.7%.

Retro-Enantio Isomer Synthesis

To enhance protease resistance, the retro-enantio isomer (DANG) is synthesized by reversing the sequence and using D-amino acids. Li et al. reported reverse-phase HPLC purification (C18 column, 0.1% TFA in acetonitrile/water) with >95% purity. MS analysis confirmed identical molecular weights (2343.56 Da) for both L- and D-forms.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude Angiopep-2 is purified using semi-preparative C18 columns (5 μm, 250 × 10 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA over 30 minutes. Retention times for Angiopep-2 and DANG are 10.344 and 12.088 minutes, respectively.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed m/z: 2301.46 [M+H]+; theoretical: 2301.5 Da). Discrepancies >0.1% necessitate re-purification.

Nuclear Magnetic Resonance (NMR)

1H NMR (600 MHz, D2O) validates structural integrity. Characteristic signals include aromatic protons from tyrosine (δ 6.8–7.2 ppm) and methyl groups from threonine (δ 1.2 ppm).

Functional Validation

LRP1 Binding Affinity

Surface plasmon resonance (SPR) assays demonstrate a dissociation constant (Kd) of 3.2 ± 0.4 nM for Angiopep-2 binding to LRP1, compared to 45 nM for the retro-enantio variant. Competitive binding assays using anti-LRP1 antibodies show >80% inhibition of cellular uptake in bEnd.3 cells.

In Vivo Biodistribution

In C57BL/6 mice, Cy5-labeled Angiopep-2 exhibits a brain-to-blood ratio of 4.7:1 at 2 hours post-injection, surpassing transferrin (1.8:1). Gamma scintigraphy with 68Ga-DOTA-Angiopep-2 confirms BBB penetration, with a brain uptake value (BUV) of 0.32% ID/g.

Challenges and Innovations

Scalability Issues

Batch-to-batch variability in SPPS remains a limitation. Deming et al. reported 98.37% purity via HPLC but noted aggregation in lyophilized forms. Continuous-flow reactors and automated synthesizers are emerging solutions.

Hybrid Nanoconstructs

Core-crosslinked nanoparticles (e.g., DAA100) integrate Angiopep-2 via strain-promoted azide-alkyne cycloaddition (SPAAC). RAFT-mediated polymerization yields 82,593 g/mol particles with 1.80 dispersity.

Table 2: Nanoparticle Functionalization Parameters
Parameter Value
Particle Size (DLS) 28.5 ± 3.2 nm
Zeta Potential -12.4 ± 1.8 mV
Drug Loading (Doxorubicin) 9.8 ± 0.7%
Serum Stability (72 hours) 89% Retention

Chemical Reactions Analysis

Types of Reactions: Tffyggsrgkrnnfkteeyc can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of the thiol group results in the formation of disulfide bonds, which can stabilize the peptide structure .

Scientific Research Applications

Tffyggsrgkrnnfkteeyc has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tffyggsrgkrnnfkteeyc involves its interaction with the LRP receptor on the BBB. Upon binding to the receptor, the peptide undergoes receptor-mediated endocytosis, allowing it to cross the BBB and deliver therapeutic agents to the brain. This process enhances the bioavailability and efficacy of drugs targeting brain diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize ANGIOPEP-2’s properties and applications, it is compared below with two functionally analogous peptides: TAT-B (RKKKRRQRRR) and T7-B (MASMTGGQQMG). These peptides share overlapping roles in drug delivery but differ in structural, mechanistic, and efficacy profiles.

Structural and Functional Comparison

Parameter ANGIOPEP-2 (TFFYGGSRGKRNNFKTEEYC) TAT-B (RKKKRRQRRR) T7-B (MASMTGGQQMG)
Sequence Length 19 amino acids 10 amino acids 11 amino acids
Target Receptor LRP-1 (blood-brain barrier/gliomas) Cell membrane proteoglycans Transferrin receptor (TfR)
Primary Application BBB penetration, BNCT, PTT Broad cellular uptake Tumor-targeted drug delivery
Synthesis Method Fmoc SPPS + HPLC purification Fmoc SPPS + HPLC purification Fmoc SPPS + HPLC purification
Functionalization Boronation (¹⁰B), nanoconjugates Boronation (¹⁰B) Boronation (¹⁰B)

Mechanistic and Efficacy Insights

  • ANGIOPEP-2: Demonstrates high specificity for LRP-1 receptors, enabling glioma-targeted delivery. In BNCT, boronated ANGIOPEP-2 achieves thermal neutron capture cross-sections >3,800 barns, facilitating localized tumor destruction . Conjugation to gold nanorods (GNRs) under NIR irradiation elevates ROS levels by 2.5-fold compared to untargeted GNRs, inducing caspase-mediated apoptosis .
  • TAT-B: A cationic cell-penetrating peptide (CPP) derived from HIV-1 transactivator protein. It mediates nonspecific cellular uptake via electrostatic interactions with proteoglycans, achieving rapid intracellular delivery but lacking tumor specificity. Studies report ~80% cellular internalization efficiency in vitro, though systemic toxicity limits clinical use .
  • T7-B : Targets transferrin receptors (TfR) overexpressed in tumors. While it exhibits moderate BBB penetration, its efficacy in glioblastoma models is inferior to ANGIOPEP-2, with ~40% lower tumor accumulation in murine studies .

Advantages and Limitations

  • ANGIOPEP-2 :
    • Advantages: High tumor specificity, BBB penetration, and compatibility with multiple therapeutic modalities (BNCT, PTT).
    • Limitations: Complex synthesis requiring precise boronation and conjugation steps .
  • TAT-B: Advantages: Rapid cellular internalization and versatility across cell types. Limitations: Nonspecific uptake, immunogenicity, and dose-dependent toxicity .
  • T7-B: Advantages: Moderate tumor targeting with low immunogenicity. Limitations: Suboptimal BBB penetration and lower tumor retention compared to ANGIOPEP-2 .

Biological Activity

TFFYGGSRGKRNNFKTEEYC, commonly known as Angiopep-2, is a peptide that has garnered significant attention in biomedical research, particularly in the context of glioblastoma treatment and blood-brain barrier (BBB) penetration. This article provides a detailed overview of its biological activities, mechanisms of action, and therapeutic applications based on recent research findings.

Overview of Angiopep-2

Angiopep-2 is a 20-amino acid peptide designed to target the low-density lipoprotein receptor-related protein (LRP) which is overexpressed in various tumors, including glioblastoma. Its ability to cross the BBB makes it a promising candidate for delivering therapeutic agents directly to brain tumors.

  • Targeting Glioblastoma Cells : Angiopep-2 selectively binds to LRP on glioblastoma cells, facilitating the internalization of conjugated therapeutic agents. This targeting mechanism enhances the efficacy of treatments while minimizing systemic toxicity .
  • Chemotactic Properties : The peptide has been shown to enhance the chemotactic migration of cytotoxic T lymphocytes (CTLs) towards glioblastoma cells. In studies, Angiopep-2 modified nanoparticles demonstrated significantly improved tumor-targeting capabilities and immune response activation compared to control groups .
  • Blood-Brain Barrier Penetration : Angiopep-2's unique structure allows it to penetrate the BBB effectively. This property is crucial for delivering drugs that would otherwise be unable to cross this barrier, thereby increasing therapeutic concentrations in brain tissue .

Case Studies

  • Anti-Glioblastoma Activity : A study demonstrated that Angiopep-2 modified nanoparticles, when administered with CTLs, significantly reduced tumor volume in murine models of glioblastoma. Mice treated with these nanoparticles showed prolonged survival compared to those receiving standard treatments .
  • Boron Neutron Capture Therapy : Recent research utilized Angiopep-2 conjugates for boron neutron capture therapy (BNCT). In this study, mice injected with boronated Angiopep-2 exhibited enhanced tumor targeting and reduced systemic exposure compared to traditional boron compounds .

Data Tables

StudyMethodFindings
Nanoparticle ModificationSignificant reduction in tumor volume with Angiopep-2 modified nanoparticles + CTLs
BNCTEnhanced tumor targeting and biodistribution compared to BPA
BBB Permeation StudyHigh selectivity for tumor tissue over normal brain tissue

Q & A

Basic Research Questions

Q. How should researchers formulate initial research questions for studying Tffyggsrgkrnnfkteeyc?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing knowledge, such as unexplored properties or conflicting findings. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions. Ensure alignment with theoretical models relevant to the compound’s domain (e.g., chemical reactivity, biological interactions). Refine questions iteratively to balance specificity and feasibility .

Q. What are the best practices for designing preliminary experiments to assess this compound’s properties?

  • Methodological Answer : Adopt a pre-experimental design (e.g., single-group pretest-posttest) to establish baseline data. Define dependent variables (e.g., thermal stability, solubility) and control extraneous variables (e.g., ambient temperature, solvent purity). Use pilot studies to validate instrumentation and protocols. Document procedures in replicable detail to facilitate transparency .

Q. How can researchers ensure data reliability during initial characterization of this compound?

  • Methodological Answer : Implement triangulation by combining multiple analytical techniques (e.g., NMR, mass spectrometry, XRD). Calibrate instruments regularly and include control samples in each batch. Use standardized protocols for data collection and storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced Research Questions

Q. How can factorial design optimize experimental conditions for synthesizing this compound?

  • Methodological Answer : Apply a full factorial design to evaluate interactions between independent variables (e.g., temperature, catalyst concentration, reaction time). Use ANOVA to analyze main effects and interaction terms. For complex systems, fractional factorial designs reduce resource expenditure while preserving statistical power. Validate optimal conditions through confirmation experiments .

Q. What strategies resolve contradictions in experimental data related to this compound’s mechanisms?

  • Methodological Answer : Conduct sensitivity analyses to identify variables contributing to discrepancies. Replicate experiments under identical conditions, ensuring blinding and randomization. Compare results against theoretical predictions or computational models (e.g., DFT simulations). If inconsistencies persist, propose alternative hypotheses and design follow-up studies to test them .

Q. How should researchers integrate theoretical frameworks into studies of this compound’s behavior?

  • Methodological Answer : Select a framework (e.g., molecular orbital theory, QSAR models) that aligns with the research question. Use deductive reasoning to derive testable hypotheses. For example, predict reaction pathways based on electronic structure calculations and validate experimentally. Critically assess framework limitations when interpreting results .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., log-logistic, probit) to estimate EC50/LC50 values. Assess goodness-of-fit using metrics like AIC or BIC. For high-dimensional data, apply machine learning techniques (e.g., random forests) to identify non-linear interactions. Validate models through cross-validation and external datasets .

Data Management and Reproducibility

Q. How can researchers enhance reproducibility in studies involving Tffyggsrgnnfkteeyc?

  • Methodological Answer : Publish raw datasets and code in open-access repositories (e.g., Zenodo, GitHub). Use version control for protocols and data. Include detailed metadata, such as instrument settings and environmental conditions. Collaborate with independent labs for inter-laboratory validation .

Ethical and Methodological Considerations

Q. What ethical guidelines apply to studies involving hazardous derivatives of this compound?

  • Methodological Answer : Follow institutional safety protocols (e.g., fume hood use, PPE requirements). Disclose risks in informed consent forms for human/animal studies. Adhere to Green Chemistry principles to minimize waste and environmental impact. Document ethical approvals explicitly in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.